
YKL-06-061
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
YKL-06-061 具有广泛的科学研究应用,包括:
作用机制
YKL-06-061 通过选择性抑制盐诱导激酶发挥作用。该化合物与激酶的活性位点结合,阻止其磷酸化活性。 这种抑制导致小眼畸形相关转录因子 (MITF) 和瞬时受体电位阳离子通道亚家族 M 成员 1 (TRPM1) 的表达体外剂量依赖性增加 。 所涉及的分子靶点和途径包括黑色素生成和细胞色素的调节 .
准备方法
合成路线和反应条件
YKL-06-061 的合成涉及多个步骤,从关键中间体的制备开始。 合成路线通常包括以下步骤 :
嘧啶核的形成: 这涉及在受控条件下将适当的前体环化。
官能团的引入: 通过取代反应将各种官能团引入嘧啶核。
最终偶联反应: 通过在优化条件下将中间体与特定试剂偶联获得最终产物。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程包括:
反应条件的优化: 确保高产率和纯度。
反应的放大: 使用工业反应器和设备。
纯化和质量控制: 采用结晶、色谱和光谱等技术以确保最终产品符合所需规格.
化学反应分析
反应类型
YKL-06-061 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
取代: 取代反应通常用于引入或替换官能团.
常用试剂和条件
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 包括硼氢化钠或氢化铝锂。
取代试剂: 例如卤素或烷基化剂.
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而取代反应可以引入各种官能团 .
相似化合物的比较
类似化合物
HG 9-91-01: 另一种盐诱导激酶抑制剂,在研究和潜在的治疗用途方面具有类似的应用.
YKL-06-062: 一种与盐诱导激酶具有类似抑制作用的密切相关化合物.
YKL-06-061 的独特性
This compound 由于其对 SIK1、SIK2 和 SIK3 的高选择性和效力而脱颖而出。 其在局部治疗后诱导显着色素沉着的能力使其成为皮肤病学应用的有希望的候选者 .
属性
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAXIVNAHMIGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary finding of the research paper regarding YKL-06-061?
A1: The research demonstrates that this compound, a compound that blocks salt-inducible kinases (SIKs), effectively prevented seizures induced by pentylenetetrazole (PTZ) in mice []. This suggests that SIKs could be potential therapeutic targets for epilepsy treatment, and this compound might serve as a lead compound for developing novel anti-seizure medications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

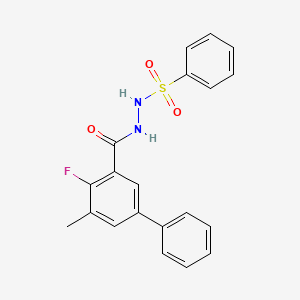
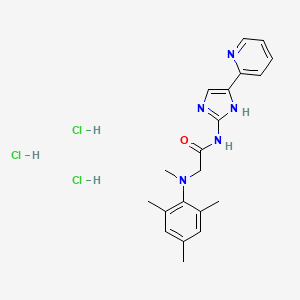

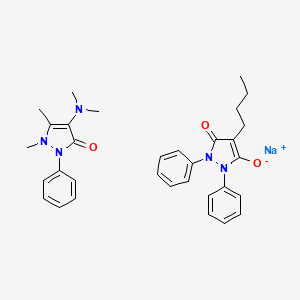
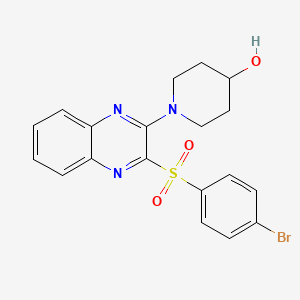
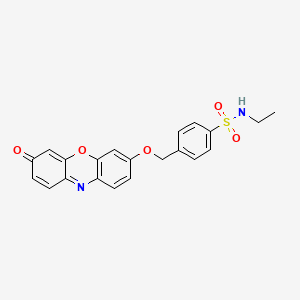
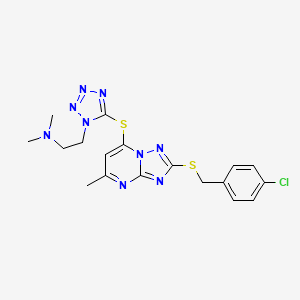

![4-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-5-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B611828.png)
![2-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B611830.png)
